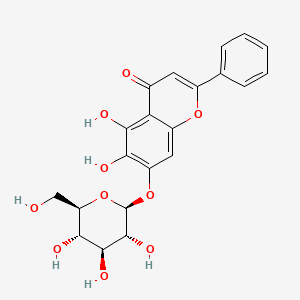

4'-Demethyleucomin

Descripción general

Descripción

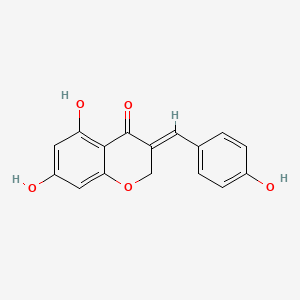

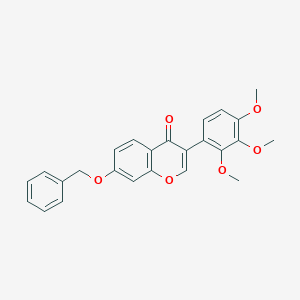

4’-Demethyleucomin is a natural product found in Anemarrhena asphodeloides . It has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .

Molecular Structure Analysis

The IUPAC name for 4’-Demethyleucomin is (3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one . The compound has several computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Physical And Chemical Properties Analysis

4’-Demethyleucomin has several computed properties, including a molecular weight of 284.26 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 1, Exact Mass of 284.06847348 g/mol, Monoisotopic Mass of 284.06847348 g/mol, Topological Polar Surface Area of 87 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 424 .Aplicaciones Científicas De Investigación

Olefin Polymerization Pathways : Research on olefin polymerization pathways, especially involving multinuclear group 4 catalysis, could be relevant. These studies explore the properties of multimetallic olefin polymerization catalysts and their applications in creating polymers with unique properties (McInnis, Delferro, & Marks, 2014).

Demulsification of Crude Oil Emulsion : The use of surface-active compounds in the demulsification of crude oil emulsions could have parallels in the application of 4'-Demethyleucomin if it shares similar properties (Roshan, Ghader, & Rahimpour, 2018).

DNA Topoisomerase II Inhibitors : The study of 4'-O-demethylepipodophyllotoxin derivatives as inhibitors of human DNA topoisomerase II might provide insights into similar applications for 4'-Demethyleucomin if there are structural or functional similarities (Wang et al., 1990).

Photocrosslinking of Polyethylene : Research on photocrosslinking in polyethylene using photoinitiators and crosslinking agents might be applicable if 4'-Demethyleucomin has potential as a crosslinking agent or initiator (Chen & Råbny, 1989).

DNA Damage and Cytotoxicity : Understanding the mechanism of DNA damage and cytotoxicity by 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (etoposide) might offer clues to similar mechanisms that could be explored with 4'-Demethyleucomin (Wozniak & Ross, 1983).

Propiedades

IUPAC Name |

(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCWSPYCHMNVKB-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Demethyleucomin | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)